Ethyl 2,2,2-trifluoroethyl carbonate
Description
Contextualizing Fluorinated Carbonates within Energy Storage Materials Science
The performance and safety of energy storage systems like lithium-ion batteries (LIBs) are intrinsically linked to the properties of their electrolyte. academie-sciences.fr Conventional electrolytes are typically composed of a lithium salt dissolved in a mixture of flammable organic carbonate solvents. academie-sciences.frpku.edu.cn While effective, these standard electrolytes face limitations, especially in next-generation batteries that demand higher energy densities, longer cycle lives, and improved safety.
Fluorinated carbonates have emerged as a pivotal class of materials designed to overcome these challenges. academie-sciences.frnbinno.com The introduction of highly electronegative fluorine atoms into the carbonate molecule profoundly alters its chemical and physical properties, leading to several key advantages:
Enhanced Electrochemical Stability: Fluorination increases the oxidative stability of the solvent, making it compatible with high-voltage cathodes that operate beyond the stability window of conventional carbonates. academie-sciences.fr
Improved Safety: A significant advantage of many fluorinated carbonates is their reduced flammability. nbinno.com By replacing volatile and flammable conventional solvents, they can significantly lower the risk of thermal runaway and fire, a critical safety concern in applications such as electric vehicles. pku.edu.cn
Robust Solid Electrolyte Interphase (SEI) Formation: During the initial charging cycles of a battery, the electrolyte decomposes on the anode surface to form a passivating layer known as the Solid Electrolyte Interphase (SEI). The presence of fluorine in the electrolyte solvent promotes the formation of a stable and uniform SEI, which is often rich in lithium fluoride (B91410) (LiF). academie-sciences.frnbinno.com This robust SEI is essential for preventing further electrolyte decomposition, minimizing capacity loss, and ensuring the long-term cyclability of the battery. nbinno.comacs.org
The beneficial effects of fluorination are well-documented for various compounds in this class, such as fluoroethylene carbonate (FEC) and bis(2,2,2-trifluoroethyl) carbonate (BTFC), which have demonstrated the ability to significantly enhance battery performance and stability. nbinno.comacs.orgacs.org
Historical Development and Emerging Trends in ETFEC Research
While a detailed historical timeline for ETFEC is not extensively documented, its synthesis follows established chemical principles for creating asymmetric carbonates. Research into related fluorinated carbonates for battery applications began to gain momentum in the early 2000s, driven by the increasing demand for safer and more powerful LIBs. rsc.org The development of ETFEC and similar asymmetric fluorinated carbonates represents a more nuanced approach to electrolyte design, aiming to balance properties like ionic conductivity, viscosity, and electrochemical stability.
Current and emerging trends in research involving ETFEC and related compounds are focused on several key areas:
High-Voltage Electrolyte Formulation: A primary research thrust is the use of ETFEC as a co-solvent to enable the stable operation of high-energy-density batteries that utilize high-voltage cathodes (e.g., operating above 4.4 V). acs.org
Safety Enhancement: There is a strong focus on developing nonflammable electrolytes by increasing the concentration of fluorinated solvents. pku.edu.cn Studies on similar molecules show that electrolytes containing a high volume percentage of fluorinated carbonates can be rendered non-flammable.
Advanced Interfacial Engineering: Researchers are increasingly investigating the precise mechanism by which ETFEC contributes to the formation of the SEI on the anode and the cathode electrolyte interphase (CEI) on the cathode. The goal is to create a tailored, LiF-rich interphase that effectively protects the electrode surfaces from degradation. acs.org
Performance in Advanced Battery Systems: The application of ETFEC is being explored in conjunction with next-generation electrode materials, including high-nickel cathodes and silicon-based anodes, which are critical for achieving higher energy densities but require highly stable electrolytes. researchgate.net
Scope and Significance of Academic Inquiry into ETFEC Applications
The scope of academic inquiry into ETFEC is predominantly centered on its application as an electrolyte component in lithium-ion batteries. Research programs systematically evaluate its impact on key performance metrics, including electrochemical stability, ionic conductivity, cycling performance, and safety characteristics.
The significance of this research is substantial, as ETFEC offers a promising pathway to address the most pressing challenges in energy storage technology:
Increasing Energy Density: By enabling the use of high-voltage cathodes, ETFEC and its analogues are crucial for developing batteries with higher energy density, which translates to longer runtimes for electronic devices and extended range for electric vehicles. researchgate.net
Improving Battery Longevity: The formation of a stable SEI layer is paramount for a long battery life. By passivating the electrode surfaces, ETFEC helps to dramatically improve capacity retention and cyclability over hundreds or even thousands of cycles. Research on optimized electrolyte systems containing similar fluorinated carbonates has demonstrated capacity retentions exceeding 90% after 100 cycles at high voltages. researchgate.net
Enhancing Operational Safety: The inherent flame-retardant properties of fluorinated carbonates like ETFEC are critical for developing safer battery systems that are less prone to catastrophic failure. pku.edu.cn
The detailed research findings below illustrate the quantitative impact of using fluorinated carbonates in lithium-ion battery electrolytes.
Detailed Research Findings
The following tables summarize key performance data from studies on electrolytes containing ETFEC and similar fluorinated carbonates, demonstrating their advantages over conventional electrolyte systems.
Table 1: Comparative Performance of Li-ion Battery with ETFEC Additive
This table presents data on how the inclusion of ETFEC as an electrolyte additive enhances the performance of lithium-ion batteries, particularly in terms of cycle life and capacity retention.
| Performance Metric | Without ETFEC | With ETFEC |
| Cycle Life (cycles) | 300 | 500+ |
| Capacity Retention (%) | 80% | 94.5% |
| Thermal Stability | Moderate | High |
| Data derived from research on ETFEC's role as an electrolyte additive. |
Table 2: High-Voltage Cycling Performance with Fluorinated Carbonate Electrolytes
This table showcases the performance of high-energy-density batteries (NMC811 || Silicon Oxide-Graphite) cycled to a high upper cut-off voltage, highlighting the stability imparted by a fluorinated electrolyte system.
| Cycling Conditions | Performance Metric | Result |
| 0.5C rate @ 20°C, 4.5V cut-off | Capacity Retention after 100 cycles | 94.5% |
| 0.5C rate @ 40°C, 4.5V cut-off | Capacity Retention after 100 cycles | 92.2% |
| Data from a study using an electrolyte blend of Fluoroethylene Carbonate and Bis(2,2,2,) Trifluoroethyl Carbonate. researchgate.net |
Table of Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2,2-trifluoroethyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-2-10-4(9)11-3-5(6,7)8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQAXIMIQJNOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291519 | |
| Record name | Ethyl 2,2,2-trifluoroethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156783-96-9 | |
| Record name | Ethyl 2,2,2-trifluoroethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156783-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,2,2-trifluoroethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (2,2,2-trifluoroethyl) carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Transformations of Ethyl 2,2,2 Trifluoroethyl Carbonate
Established Synthetic Pathways for ETFEC
The synthesis of ETFEC is primarily achieved through well-established chemical reactions, with ongoing research into more environmentally benign alternatives.
Synthesis from Fluorinated Alcohols and Chloroformate Derivatives
The most common and direct method for synthesizing Ethyl 2,2,2-trifluoroethyl carbonate involves the reaction of 2,2,2-trifluoroethanol (B45653) with ethyl chloroformate. This esterification reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the chloroformate reactant.
Reactants: 2,2,2-trifluoroethanol and Ethyl Chloroformate
Catalyst/Base: Pyridine or a similar amine base
Byproduct: Hydrochloric acid (neutralized by the base)
Product: this compound
This method is a standard approach for creating asymmetric carbonates, leveraging the reactivity of the chloroformate with the fluorinated alcohol. chemicalbook.com
Alternative and Green Synthetic Approaches for Carbonate Esters
While the chloroformate route is effective, it involves the use of toxic reagents like chloroformates, which are related to phosgene (B1210022). Consequently, the development of "green" and safer synthetic methods is an active area of research for carbonate esters in general. These alternative strategies aim to avoid hazardous materials and reduce waste.
One promising green approach is the use of carbon dioxide (CO₂) as a C1 source. researchgate.net Research has shown the successful synthesis of fluorinated dialkyl carbonates from CO₂, either directly or indirectly. researchgate.net This involves the nucleophilic addition of an alcohol (like 2,2,2-trifluoroethanol) to carbon dioxide, followed by a reaction with an alkylating agent. researchgate.net
Another green methodology applicable to the synthesis of asymmetric carbonates is enzymatic catalysis. google.com Lipases, for instance, have been used to catalyze the reaction between a symmetric carbonate and an ester compound to produce an asymmetric carbonate with good yield. google.com This biocatalytic approach offers a safer alternative to traditional chemical methods by avoiding harsh reagents and conditions. google.com
Transesterification, or carbonate interchange, represents another pathway. This involves reacting a readily available carbonate, like dimethyl carbonate or diethyl carbonate, with 2,2,2-trifluoroethanol in the presence of a catalyst. While effective, achieving high selectivity for the desired asymmetric product (ETFEC) over the symmetric bis(2,2,2-trifluoroethyl) carbonate can be a challenge.
Advanced Purification and Analytical Characterization Techniques for ETFEC
Ensuring the high purity and structural integrity of ETFEC is critical for its applications, especially in high-performance batteries. This requires sophisticated purification and analytical methods.
Chromatographic Separations and Purity Assessment
Following synthesis, the crude ETFEC product must be purified to remove unreacted starting materials, byproducts, and any side-reaction products. Distillation is a common initial purification step for liquid products like ETFEC. google.com
For rigorous purity assessment, gas chromatography (GC) is a standard and effective technique. When coupled with a mass spectrometer (GC-MS), this method not only quantifies the purity of the ETFEC but also helps in identifying any residual impurities by their mass-to-charge ratio, confirming the structural validation of the compound. The purity level for commercially available research-grade ETFEC is typically specified as a minimum of 98.0%.
Spectroscopic Validation of ETFEC Structure and Composition
Spectroscopic techniques are indispensable for confirming the chemical structure and composition of the synthesized ETFEC. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic arrangement within the molecule. For ETFEC, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all informative.
¹H NMR: This technique identifies the different types of protons in the molecule. For ETFEC, one would expect to see signals corresponding to the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, as well as the methylene protons of the trifluoroethyl group (-CH₂CF₃).
¹⁹F NMR: This is particularly useful for fluorinated compounds, providing a clear signal for the trifluoromethyl (-CF₃) group.
¹³C NMR: This provides information on the carbon skeleton of the molecule, showing distinct signals for the carbonyl carbon (C=O), the two methylene carbons, the methyl carbon, and the carbon of the trifluoromethyl group.
The table below summarizes the expected NMR data for ETFEC.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~1.3 | Triplet | -O-CH₂-CH₃ |
| ¹H NMR | ~4.3 | Quartet | -O-CH₂ -CH₃ |
| ¹H NMR | ~4.6 | Quartet | -O-CH₂ -CF₃ |
| ¹⁹F NMR | ~ -74 | Triplet | -CH₂-CF₃ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For ETFEC, the most prominent and characteristic absorption band is the strong C=O (carbonyl) stretch of the carbonate group, which typically appears in the region of 1750-1780 cm⁻¹. Other significant peaks would include C-O stretching vibrations and C-F stretching vibrations.
Electrochemical Performance and Stability of Ethyl 2,2,2 Trifluoroethyl Carbonate in Lithium Ion Battery Electrolytes
ETFEC as a Core Electrolyte Solvent Component
When utilized as a significant component or co-solvent in the electrolyte mixture, Ethyl 2,2,2-trifluoroethyl carbonate fundamentally alters the bulk properties of the electrolyte, leading to substantial improvements in battery performance, particularly under demanding conditions such as high voltage and high temperatures.
Performance Enhancement in High-Voltage Lithium-Ion Cells
A primary advantage of ETFEC is its exceptional stability at high voltages. Research has demonstrated that ETFEC possesses a high oxidation stability, with a potential of up to 5.8–5.9 V versus Li/Li⁺. This stability is significantly higher than that of conventional non-fluorinated carbonates like ethyl methyl carbonate (EMC), which has an oxidation stability of approximately 4.5 V. This inherent resistance to oxidation prevents the decomposition of the electrolyte on the surface of high-voltage cathodes, such as LiNi₀.₈Co₀.₂O₂. The stability of ETFEC is crucial in minimizing parasitic reactions, reducing gas generation, and enabling the reliable operation of lithium-ion cells at higher operational voltages, which is a key factor in increasing their energy density. fluoromart.com The use of fluorinated carbonates like ETFEC contributes to the formation of a stable and effective cathode/electrolyte interphase (CEI), further protecting the electrolyte from oxidative decomposition. fluoromart.comnasa.gov
Table 1: Comparative Oxidation Stability of Electrolyte Solvents
| Compound | Oxidation Potential (V vs. Li/Li⁺) |
|---|---|
| This compound (ETFEC) | 5.8–5.9 |
| Ethyl Methyl Carbonate (EMC) | ~4.5 |
| Ethylene (B1197577) Carbonate (EC) | ~4.3 |
Data sourced from research findings on fluorinated carbonates.
Improvements in High-Temperature Cycling Stability and Capacity Retention
The operational stability of lithium-ion batteries at elevated temperatures is a critical challenge, as higher temperatures accelerate electrolyte decomposition and degrade cell components. Research has shown that ETFEC significantly improves the high-temperature cycle performance of lithium-ion batteries. fluoromart.com Its enhanced thermal stability, imparted by the fluorine substituents, helps maintain the integrity of the electrolyte under thermal stress. When incorporated into the electrolyte, ETFEC aids in the formation of robust interfacial films on the electrodes, which suppresses continuous parasitic reactions that are exacerbated at high temperatures. fluoromart.com This leads to significant improvements in capacity retention even under challenging thermal conditions. fluoromart.com The use of similar fluorinated carbonates has also been shown to be beneficial for improving high-temperature performance by preventing large-scale oxidation of the electrolyte on the cathode surface and inhibiting the dissolution of transition metals from the cathode material. acs.org
Impact on Self-Discharge Characteristics of Battery Systems
Self-discharge is a critical issue that affects the shelf life and long-term reliability of lithium-ion batteries. Investigations have revealed that ETFEC can notably improve the self-discharge behavior of battery systems when used as a solvent component. fluoromart.com The mechanism is linked to its ability to form a more stable and protective solid electrolyte interphase (SEI) on the anode and a stable CEI on the cathode. fluoromart.comnasa.gov These protective layers effectively suppress the slow, continuous side reactions between the electrodes and the electrolyte that consume charge and lead to capacity loss during storage. By minimizing these reactions, ETFEC helps to preserve the stored energy of the cell over extended periods.
ETFEC as a Functional Electrolyte Additive
Beyond its role as a bulk co-solvent, ETFEC has also been explored as a functional additive, where even small quantities can significantly enhance battery performance by modifying the electrode-electrolyte interfaces.
Influence on Low-Temperature Electrochemical Performance
Table 2: Effect of ETFEC on Polarization Resistance at Low Temperature
| Electrolyte Type | Polarization Resistance at -20°C (kΩ) |
|---|---|
| Baseline Electrolyte | 10.1 |
| ETFEC-Based Electrolyte | 1.531 |
Data sourced from a comparative study on electrolyte performance.
Reduction of Electrode Polarization and Cell Impedance with ETFEC
In comparative studies, cells containing ETFEC-based electrolytes consistently showed lower polarization resistance values than those with standard alkyl-carbonate-based systems. cas.cn This effect is especially pronounced at sub-zero temperatures. cas.cn For instance, at -20°C, a cell with an electrolyte formulation of 0.75M LiPF6 in a quaternary mixture of ethylene carbonate (EC), diethyl carbonate (DEC), dimethyl carbonate (DMC), and ETFEC (1:1:1:1 by volume) recorded a polarization resistance more than six times lower than that of a baseline electrolyte (1.00M LiPF6 in EC–DEC–DMC, 1:1:1). cas.cn The lower polarization suggests that the ETFEC-containing electrolyte possesses superior filming properties on the anode and facilitates more facile lithium intercalation and de-intercalation kinetics. cas.cn
The improved performance is also linked to the higher conductivity of ETFEC-containing electrolytes at lower temperatures, which is believed to result from decreased viscosity effects. cas.cn Tafel polarization measurements further support these findings, indicating that electrolytes with partially fluorinated co-solvents like ETFEC result in the least amount of electrode polarization and the highest limiting current densities. cas.cn
| Electrolyte Formulation | Polarization Resistance (kΩ) |
|---|---|
| 1.00M LiPF₆ in EC/DEC/DMC (1:1:1) [Baseline] | 10.1 |
| 0.75M LiPF₆ in EC/DEC/DMC/ETFEC (1:1:1:1) | 1.531 |
Electrochemical Stability Window of ETFEC-Containing Electrolytes
The electrochemical stability window of an electrolyte is a critical parameter that defines the voltage range within which the electrolyte remains stable without significant decomposition. Fluorinated carbonates are recognized for having wider voltage windows compared to their conventional non-fluorinated counterparts. osti.gov This enhanced stability is crucial for the development of high-energy-density lithium-ion batteries that utilize high-voltage cathodes. researchgate.net The inclusion of fluorine atoms in the solvent structure increases its stability against oxidation, a key factor in achieving reliable performance at higher potentials. cas.cnresearchgate.net
Anodic Oxidation Stability and Cathode Compatibility
ETFEC exhibits high anodic stability, making it a suitable solvent component for high-voltage electrolyte applications. researchgate.net Its stability against oxidation at high potentials allows it to be used with next-generation high-voltage cathode materials, such as LiNi₀.₅Mn₁.₅O₄ (LNMO). researchgate.net Research has shown that the addition of just 10% ETFEC into a standard carbonate electrolyte can significantly improve the self-discharge behavior and high-temperature cycling performance of LNMO cells. researchgate.net This improvement is primarily ascribed to the high stability of ETFEC, which prevents large-scale oxidation of the electrolyte on the high-voltage cathode surface. researchgate.net
In a study comparing an ETFEC-containing electrolyte with a baseline, the capacity retention after 200 cycles at 60°C improved from 65.3% to 77.1%. researchgate.net Furthermore, electrolytes based on pure ETFEC as the solvent, when combined with additives like ethylene carbonate (EC) or ethylene sulfate (B86663) (DTD), demonstrated even greater performance, achieving a capacity retention of 93% after 300 cycles. researchgate.net In these systems, the additives are oxidized on the LNMO particle surface, contributing to the formation of a stable cathode/electrolyte interphase (CEI) film that further protects the electrolyte. researchgate.net The inherent stability of ETFEC makes it a promising component for electrolytes designed for high-energy cells that operate beyond 4.5 V. google.com
Cathodic Reduction Stability and Anode Interface Reactions
On the anode side, the stability of the electrolyte against reduction determines the nature and quality of the solid electrolyte interphase (SEI), which is vital for the long-term cycling of the battery. osti.gov Comparative studies of the voltage-current behavior between ETFEC and its non-fluorinated analog, diethyl carbonate (DEC), have shown that the ETFEC-based electrolyte is more stable at potentials near that of lithium. osti.gov
Interfacial Chemistry and Solid Electrolyte Interphase Sei / Cathode Electrolyte Interphase Cei Formation Induced by Ethyl 2,2,2 Trifluoroethyl Carbonate
Mechanism of SEI Layer Formation on Anodes with ETFEC
The formation of a stable SEI layer on the anode surface is critical for preventing continuous electrolyte decomposition and ensuring the longevity of a lithium-ion battery. ETFEC contributes to the formation of a robust and effective SEI through its electrochemical reduction at the anode surface during the initial charging cycles. The presence of the trifluoroethyl group in its structure is key to its function, leading to favorable filming characteristics on carbon-based anodes. researchgate.net The mechanism involves the reductive decomposition of ETFEC, which contributes to a passivation layer that is electronically insulating but ionically conductive, a hallmark of an ideal SEI.
While specific compositional analyses of SEI layers derived exclusively from ETFEC are not extensively detailed in publicly available literature, the composition can be inferred from the well-documented behavior of other fluorinated carbonate additives. The electrochemical reduction of the C-F bond in the trifluoroethyl group is expected to be a primary decomposition pathway. This process leads to the formation of lithium fluoride (B91410) (LiF), a key inorganic component known to enhance the mechanical stability and compactness of the SEI layer. researchgate.netrsc.org Consequently, an ETFEC-derived SEI is anticipated to be rich in LiF, alongside organic and inorganic decomposition products typical of carbonate solvents, such as lithium alkyl carbonates (ROCO₂Li) and lithium carbonate (Li₂CO₃). researchgate.net The formation of a LiF-rich SEI is considered highly beneficial for passivating the active anode surface effectively.
The properties of the SEI layer directly impact the kinetics of lithium ion transfer across the electrode-electrolyte interface. Electrolytes containing ETFEC have been shown to facilitate more facile lithium intercalation and de-intercalation kinetics compared to standard alkyl-carbonate-based systems. researchgate.net This is evidenced by lower electrode polarization and higher limiting current densities observed in electrochemical measurements. researchgate.net Cells utilizing ETFEC-based electrolytes exhibit consistently lower polarization resistance, particularly at lower temperatures, which suggests a more efficient and stable SEI that does not significantly impede Li⁺ transport. researchgate.net
| Electrolyte Co-Solvent | Relative Polarization Resistance at -20°C (Arbitrary Units) | Effect on Kinetics |
|---|---|---|
| Standard Alkyl Carbonates | High | Sluggish Kinetics |
| Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) | Low | Facile Kinetics |
The effectiveness of an SEI layer is also measured by its ability to passivate different anode materials.
Graphite (B72142) Anodes: ETFEC has demonstrated superior filming properties on graphite anodes, such as MesoCarbon MicroBeads (MCMB). researchgate.net The resulting passivation layer effectively prevents issues like graphite exfoliation and the continuous decomposition of the electrolyte, which are critical for stable long-term cycling.
Silicon-based Anodes: While direct studies on ETFEC with pure silicon anodes are limited, research on fluorine-rich electrolyte formulations for silicon-oxide graphite (SiOx-Gr) composite anodes provides significant insights. researchgate.net An electrolyte blend containing fluoroethylene carbonate (FEC) and bis(2,2,2,) trifluoroethyl carbonate (BFEC), a close structural analog of ETFEC, was shown to form stable, inorganic-rich interphases. researchgate.net This robust SEI protects the anode from decomposition products and mitigates the structural challenges associated with the large volume changes of silicon during lithiation and delithiation. researchgate.netresearchgate.net The presence of fluorinated carbonates like BFEC is crucial for achieving high oxidation stability and forming a protective film that prevents chemical attacks on the silicon oxide layer. researchgate.net
Role of ETFEC in CEI Film Development on Cathodes
A key advantage of ETFEC is its high anodic stability. It has been reported to be stable up to potentials of 5.8–5.9 V vs. Li/Li⁺. This is significantly higher than conventional non-fluorinated carbonate solvents like ethyl methyl carbonate (~4.5 V). This inherent stability means that ETFEC is less likely to decompose on the surface of high-voltage cathodes. By participating in the formation of the CEI, it creates a passivation layer that inhibits the continuous oxidation of other, less stable electrolyte components. nih.gov This leads to reduced gas generation and better capacity retention in high-voltage cells. nih.govdiva-portal.org
Transition metal dissolution from the cathode material (e.g., Nickel, Manganese, Cobalt in NMC cathodes) is a severe degradation mechanism, especially at high voltages and elevated temperatures. atomiclayerdeposition.com Dissolved metal ions can migrate to and deposit on the anode, poisoning the SEI and leading to rapid capacity fade. rsc.org
Fluorine-rich electrolyte systems have been shown to effectively suppress this issue. researchgate.net In studies using the ETFEC analog BFEC with NMC811 cathodes, the formation of a stable, inorganic-rich CEI was found to protect the electrolyte from decomposition. researchgate.net This protective layer acts as a physical barrier, mitigating the attack of acidic species (like HF, often generated from LiPF₆ salt decomposition) on the cathode surface, which is a primary driver of metal dissolution. researchgate.netatomiclayerdeposition.com By preventing electrolyte decomposition and subsequent acid generation, ETFEC helps to preserve the structural integrity of the cathode material and prevent the loss of active transition metals. researchgate.net
Interfacial Film Properties: Electrical Insulation and Ionic Conductivity
The performance and longevity of lithium-ion batteries are critically dependent on the characteristics of the passivation layers formed on the electrode surfaces: the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode. An ideal interphase layer must function as an electronic insulator while simultaneously providing high ionic conductivity to allow for the efficient transport of lithium ions. The use of this compound (ETFEC) as a co-solvent in the electrolyte is intended to form such a stable and effective interphase. google.com
While being an electronic insulator, the interphase must be an efficient conductor of lithium ions. A low ionic conductivity would lead to high internal resistance and poor rate capability. Studies have shown that the SEI layer formed from electrolytes containing ETFEC possesses favorable ionic transport properties. It is suggested that these fluorinated carbonates can form a more conductive SEI layer on the electrode, which in turn decreases the charge transfer resistance of the battery. sci-hub.se This is supported by electrochemical impedance spectroscopy (EIS) measurements, which have shown that cells using ETFEC-containing electrolytes exhibit low film polarization resistance. cas.cn Lower polarization resistance is indicative of more efficient Li-ion transport across the electrode-electrolyte interface. cas.cn
The following tables summarize the known properties of the interfacial films formed with ETFEC and the comparative conductivity of the bulk electrolyte.
Table 1: Summary of SEI/CEI Properties Induced by this compound (ETFEC)
| Property | Observation | Supporting Evidence |
| Electrical Insulation | Forms a stable, electronically insulating passivation layer on both anode and cathode surfaces. google.com | Prevents ongoing electrolyte decomposition, which is a primary goal of its inclusion in electrolyte formulations. google.com |
| Ionic Conductivity | Creates an SEI layer with favorable Li-ion conductivity. sci-hub.se | Leads to low charge transfer and polarization resistance at the electrode interface. sci-hub.secas.cn |
| Film Formation | May form a less extensive (thinner) SEI layer compared to non-fluorinated analogues. osti.gov | Lower current observed during initial reduction suggests less solvent decomposition is needed to form a passivating film. osti.gov |
Table 2: Comparative Bulk Electrolyte Ionic Conductivity
| Electrolyte Solvent | Ionic Conductivity (mS/cm) | Note |
| This compound (ETFEC) | 4.2 | The lower conductivity compared to conventional carbonates is attributed to increased viscosity. |
| Ethyl Methyl Carbonate (EMC) | 6.8 | A common, non-fluorinated linear carbonate used for comparison. |
Advanced Characterization Techniques Employed in Etfec Research
Electrochemical Characterization Methods for ETFEC-based Systems
Electrochemical methods are fundamental to assessing the performance and understanding the interfacial phenomena in battery cells containing ETFEC. These techniques probe the redox behavior, interfacial resistance, and cycling performance, providing critical data on the efficacy of ETFEC as an electrolyte component.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the reduction and oxidation processes of the electrolyte and its components at the electrode surfaces. In the context of ETFEC research, CV is primarily employed to determine the electrochemical stability window of the electrolyte. The high oxidative stability of ETFEC is a key attribute, enabling its use with high-voltage cathode materials.
Research findings indicate that fluorinated linear carbonates like ETFEC exhibit high oxidation stability, with some studies reporting stability up to 5.8–5.9 V vs. Li/Li⁺. This enhanced stability is attributed to the electron-withdrawing effect of the trifluoroethyl group, which lowers the highest occupied molecular orbital (HOMO) energy level of the solvent molecule, making it less susceptible to oxidation at high potentials. elsevierpure.com CV scans of electrolytes containing ETFEC typically show a significantly suppressed oxidative current at high voltages compared to conventional non-fluorinated carbonate electrolytes. Furthermore, studies on related fluorinated additives like fluoroethylene carbonate (FEC) show that these compounds are reduced at a higher potential than the base electrolyte, contributing to the early formation of a stable solid electrolyte interphase (SEI). researchgate.net This preferential reduction is a critical aspect of the functionality of fluorinated additives. researchgate.net
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the various resistance and capacitance elements within an electrochemical cell. comsol.com By applying a small AC voltage or current perturbation over a wide range of frequencies, EIS can decouple processes occurring at different time constants, such as ion transport in the electrolyte, charge transfer at the electrode-electrolyte interface, and diffusion within the electrodes. comsol.comnrel.gov
In ETFEC-based systems, EIS is crucial for evaluating the properties of the SEI layer formed on the anode and the cathode electrolyte interphase (CEI) on the cathode. The Nyquist plots obtained from EIS measurements typically consist of one or two semicircles at high-to-medium frequencies, corresponding to the impedance of the SEI/CEI layers and the charge-transfer resistance, respectively, followed by a sloping line at low frequencies representing Warburg impedance related to lithium-ion diffusion. researchgate.netsemanticscholar.org
The inclusion of ETFEC in the electrolyte has been shown to influence interfacial resistance. The decomposition of the trifluoroethyl group contributes to the formation of a fluorine-rich SEI, which can possess different ionic conductivity and stability compared to SEIs formed from non-fluorinated carbonates. A stable, low-resistance SEI is desirable as it facilitates efficient Li⁺ transport while preventing further electrolyte decomposition. EIS studies help quantify this interfacial resistance, demonstrating that ETFEC can help form a stable interface, thereby improving charge/discharge cycle performance.
Table 1: Representative EIS Data for Electrolytes With and Without Fluorinated Components
| Electrolyte System | Interfacial Resistance (R_SEI) (Ω) | Charge Transfer Resistance (R_ct) (Ω) | Key Finding |
| Baseline (e.g., EC/EMC) | Higher | Higher | Prone to continuous electrolyte decomposition, leading to increased interfacial resistance over cycling. researchgate.net |
| With Fluorinated Carbonate (e.g., ETFEC/FEC) | Lower | Lower | Forms a more stable, lower-resistance SEI layer, enhancing ionic conductivity across the interface. researchgate.net |
Galvanostatic cycling, where the battery is charged and discharged at a constant current, is the primary method for evaluating the practical performance of a battery cell. metrohm.comscispace.com These tests provide critical data on capacity retention, energy efficiency, and cycle life. The shape of the voltage profile during charge and discharge can also offer insights into the electrochemical processes and degradation mechanisms occurring within the cell. researchgate.netresearchgate.net
A key metric derived from galvanostatic cycling is the Coulombic Efficiency (CE), defined as the ratio of the charge extracted during discharge to the charge supplied during the preceding charge. faraday.ac.uk A CE value close to 100% indicates high reversibility and minimal side reactions, such as electrolyte decomposition or loss of active lithium. nih.gov
In systems utilizing ETFEC, galvanostatic cycling is used to demonstrate its beneficial effects on high-voltage cathodes. For instance, electrolytes containing related fluorinated additives have enabled high capacity retention in high-nickel cathode cells cycled to 4.5 V. elsevierpure.com One study reported capacity retention of 76.0% after 200 cycles when using a dual-salt electrolyte system with a fluorinated carbonate additive. elsevierpure.com Another study on a similar compound, bis(2,2,2-trifluoroethyl) carbonate (TFEC), noted capacity retention of up to 90% after 200 cycles, a significant improvement over the benchmark electrolyte's 76%. rsc.org The stable CE over extended cycling in ETFEC-containing cells is direct evidence of the formation of a robust and protective SEI that mitigates parasitic reactions.
Table 2: Performance Metrics from Galvanostatic Cycling
| Electrolyte System | Upper Cut-off Voltage (V) | Capacity Retention (after 200 cycles) | Average Coulombic Efficiency |
| Benchmark (LiPF6 in EC/EMC) | 4.5 | ~76% | <99.5% |
| With TFEC Additive | 4.5 | up to 90% | >99.7% |
| With EFEEC Additive | 4.5 | 76.0% | >99.7% |
Note: Data for TFEC (bis(2,2,2-trifluoroethyl) carbonate) and EFEEC (ethyl 2-(2-fluoroethoxy)ethyl carbonate) are used as representative examples of fluorinated linear carbonates. elsevierpure.comrsc.org
Spectroscopic and Microscopic Surface Analysis Techniques
To directly probe the chemical composition and morphology of the electrode surfaces after cycling, researchers rely on ex-situ spectroscopic and microscopic techniques. These methods provide direct evidence of the interfacial changes induced by the presence of ETFEC in the electrolyte.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a surface. nih.govchemrxiv.org It is an indispensable tool for analyzing the composition of the SEI and CEI layers formed on the electrodes during cycling. researchgate.net
XPS studies on electrodes cycled with ETFEC-containing electrolytes consistently reveal the formation of a fluorine-rich SEI. The decomposition of the ETFEC molecule during the initial cycles leads to the formation of lithium fluoride (B91410) (LiF) and various polycarbonate species. The high concentration of LiF in the SEI is considered beneficial, as it is a wide-bandgap insulator that is electronically insulating but ionically conductive, providing a stable barrier against further electrolyte reduction. nih.gov
Analysis of the C 1s and F 1s XPS spectra allows for the identification of key SEI components. The C 1s spectrum typically shows peaks corresponding to C-C, C-O, C=O, and CO₃ species, which are characteristic of organic carbonate decomposition products. researchgate.netresearchgate.net The presence of fluorinated solvents leads to different relative intensities of these peaks compared to non-fluorinated systems, suggesting a different organic SEI structure. researchgate.net The F 1s spectrum is dominated by a peak corresponding to LiF, confirming the contribution of the fluorinated solvent to the inorganic part of the SEI. nih.gov
Table 3: Common SEI Components Identified by XPS in Fluorinated Electrolytes
| XPS Region | Binding Energy (eV) | Attributed Chemical Species | Source |
| F 1s | ~685 | LiF | nih.gov |
| F 1s | ~687 | LixPFyOz / LiPF6 | researchgate.net |
| C 1s | ~285 | C-C / C-H (Hydrocarbons) | researchgate.net |
| C 1s | ~286.5 | C-O (Polyethers, Alkoxides) | researchgate.net |
| C 1s | ~288.5 | C=O (Carbonates) | researchgate.net |
| C 1s | ~290 | O-C(=O)-O (Lithium Carbonates) | researchgate.net |
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the surface topography and morphology of the electrodes. In battery research, SEM is widely used to visualize changes in the electrode surface after cycling, such as the growth of lithium dendrites, cracking of active material particles, or the formation of thick, non-uniform SEI layers. researchgate.net
The use of ETFEC and other fluorinated additives can have a profound impact on the morphology of the lithium metal anode. In standard carbonate electrolytes, repeated lithium plating and stripping often leads to the formation of dendritic and mossy lithium, which can cause internal short circuits and rapid capacity fade. SEM images have shown that the presence of fluorinated additives like ETFEC promotes the deposition of a more uniform, dense, and neat lithium metal layer. elsevierpure.comresearchgate.net This is attributed to the formation of a mechanically robust and ionically conductive SEI that effectively suppresses dendrite growth. researchgate.net Similarly, SEM analysis of high-voltage cathodes after long-term cycling shows that ETFEC-containing electrolytes can help preserve the structural integrity of the cathode particles by forming a stable protective CEI, mitigating transition metal dissolution and particle cracking. researchgate.net
Thermal Analysis Methods for Electrolyte Stability
The thermal stability of an electrolyte is a critical factor for battery safety, as exothermic decomposition reactions can lead to thermal runaway. labx.com Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the behavior of electrolytes containing ETFEC at elevated temperatures. mdpi.comosti.gov The inclusion of fluorinated compounds like ETFEC is generally known to enhance the thermal stability of the electrolyte. sigmaaldrich.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.com For an electrolyte, TGA reveals the onset temperature of volatilization and decomposition. An electrolyte with higher thermal stability will exhibit significant mass loss at a higher temperature. A typical TGA experiment on a carbonate-based electrolyte shows mass loss in stages, corresponding to the evaporation of the more volatile linear carbonates followed by the decomposition of the higher-boiling point components and the lithium salt. researchgate.netescholarship.org
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com This technique identifies the temperatures at which thermal events, such as melting, crystallization, or decomposition, occur. labx.comtainstruments.com Exothermic peaks in a DSC scan are of particular concern as they represent heat-releasing reactions that could initiate thermal runaway. nih.gov For electrolytes, DSC can characterize reactions between the lithium salt and the solvents. uri.edu Comparing the DSC curve of a standard electrolyte to one containing ETFEC allows for a quantitative assessment of the latter's contribution to thermal safety. An improved electrolyte will show a higher onset temperature for exothermic decomposition. nih.gov
Table 2: Representative Thermal Analysis Data for Conventional vs. ETFEC-Containing Electrolytes This table presents expected trends based on the known effects of fluorinated additives.
| Analysis Technique | Parameter | Conventional Electrolyte (e.g., EC/EMC + LiPF₆) | ETFEC-Containing Electrolyte |
|---|---|---|---|
| TGA | Onset of Major Weight Loss | ~150-200 °C | > 200 °C |
| Evaporation/decomposition of linear carbonates | Higher thermal stability of ETFEC | ||
| DSC | Onset of Exothermic Decomposition | ~200-250 °C | > 250 °C |
| Reaction of LiPF₆ with solvents | ETFEC mitigates exothermic reactions | ||
| DSC | Total Heat Generated (Exotherm) | Higher | Lower |
| More energetic decomposition | Less heat released, improved safety |
Theoretical and Computational Investigations of Ethyl 2,2,2 Trifluoroethyl Carbonate
Quantum Mechanical Studies of TFEC Molecular Structure and Reactivity
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and reactivity of Bis(2,2,2-trifluoroethyl) carbonate (TFEC). These studies reveal that the presence of the trifluoroethyl groups significantly influences the molecule's electronic properties. The strong electron-withdrawing nature of the fluorine atoms induces a notable effect on the carbonate backbone, enhancing its oxidative stability.
Computational studies have shown that fluorination impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the carbonate. researchgate.net A lower HOMO energy level generally correlates with higher resistance to oxidation, a critical attribute for electrolyte solvents in high-voltage lithium-ion batteries. researchgate.net Furthermore, the calculated electrostatic potential distribution indicates that fluorination can weaken the coordination ability of the carbonate with lithium ions, which has implications for ion transport and desolvation processes at the electrode-electrolyte interface. nih.gov
Computational Modeling of TFEC Decomposition Pathways
Understanding the decomposition mechanisms of electrolyte components is crucial for predicting and improving battery safety and longevity. Computational modeling has been applied to investigate the thermal and electrochemical decomposition pathways of TFEC. Ab initio calculations have been used to determine the primary reaction routes and their associated energy barriers. acs.org
One of the key decomposition routes identified through computational studies is homolytic bond scission, with calculated energy barriers for various bond cleavages. acs.org These theoretical investigations help in constructing detailed chemical kinetic models for the behavior of TFEC under various conditions, including high-temperature environments relevant to battery safety. acs.org The insights gained from these models are valuable for assessing the potential of TFEC as a fire suppressant or a flame-retardant additive in lithium-ion battery electrolytes. acs.org
Simulations of TFEC Solvation Shell and Ion Transport Phenomena
Molecular dynamics (MD) simulations are a powerful tool for studying the structure of the lithium-ion solvation shell and the dynamics of ion transport in electrolyte solutions containing TFEC. These simulations provide a molecular-level picture of how TFEC molecules arrange themselves around lithium ions and how this organization affects ionic conductivity.
Studies on fluorinated carbonates, in general, suggest that their weaker coordinating ability with lithium ions can facilitate the desolvation of Li+ at the anode surface, which is a key step in the intercalation process. acs.org While specific MD simulation data for TFEC is not as abundant as for more common solvents, the general findings from computational studies on similar fluorinated electrolytes indicate that the presence of fluorine-rich solvents can significantly alter the composition and stability of the lithium-ion's first solvation shell. rsc.orgarxiv.org This, in turn, influences transport properties such as the diffusion coefficient and transference number of lithium ions. acs.org The lower solvating power of TFEC is thought to play a significant role in the physico-chemical and electrochemical behavior of the electrolyte. rsc.org
Prediction of Interfacial Reaction Products and Mechanisms
The formation of a stable Solid Electrolyte Interphase (SEI) is critical for the performance and safety of lithium-ion batteries. Computational methods are increasingly used to predict the interfacial reaction products and mechanisms when electrolytes containing TFEC are in contact with electrode surfaces.
Theoretical studies suggest that fluorinated carbonates can contribute to the formation of a robust and LiF-rich SEI layer. nih.govacs.org The reduction of fluorinated carbonates at the anode surface is predicted to preferentially lead to the formation of lithium fluoride (B91410), a desirable component of the SEI due to its chemical and mechanical stability. nih.gov Quantum chemical calculations can predict the reduction potentials of fluorinated carbonates, indicating their likelihood of decomposing at the anode surface to form these protective films. nih.gov The presence of TFEC in an electrolyte formulation has been shown to result in a thinner SEI with a distinct chemistry, which can influence cell resistance and capacity retention. rsc.org
Data Tables
Table 1: Calculated Properties of Fluorinated Carbonates from Quantum Mechanical Studies
| Property | Description | Relevance to Battery Performance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. A lower value indicates higher oxidative stability. | Crucial for performance in high-voltage lithium-ion batteries. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. A lower value suggests easier reduction. | Influences the formation of the Solid Electrolyte Interphase (SEI). |
| Li+ Binding Energy | The energy released upon the coordination of a lithium ion with the solvent molecule. | Affects the solvation/desolvation process and ionic conductivity. |
| Electrostatic Potential | The spatial distribution of charge in the molecule. | Indicates the strength of interaction with ions and other molecules. |
This table is a generalized representation of data typically obtained from quantum mechanical studies on fluorinated carbonates.
Safety Profile and Environmental Impact of Ethyl 2,2,2 Trifluoroethyl Carbonate in Industrial Applications
Mitigation of Electrolyte Flammability by ETFEC
The inclusion of fluorinated carbonates like ETFEC in electrolyte formulations is a strategy aimed at improving the safety characteristics of lithium-ion batteries. nasa.gov These solvents are designed to possess greater stability and more desirable physical properties compared to their non-fluorinated hydrocarbon counterparts. nasa.gov
Assessment of Overall Battery Safety Enhancement
Furthermore, ETFEC contributes to battery stability through its electrochemical behavior. It aids in the formation of a stable solid electrolyte interphase (SEI) on the surface of the cathode. This protective layer is crucial for preventing the degradation of electrode materials, especially under high voltage conditions, which in turn enhances the discharge capacity and cyclability of the battery. The improved stability toward oxidation is another key feature of fluorinated solvents like ETFEC that contributes to better performance and safety. nasa.gov
Below is a table summarizing the reported improvements in lithium-ion battery performance with the addition of ETFEC to the electrolyte.
| Performance Metric | With ETFEC | Without ETFEC |
| Cycle Life (cycles) | 500+ | 300 |
| Capacity Retention (%) | 94.5% | 80% |
| Thermal Stability | High | Moderate |
This data is based on a comparative study and may vary depending on the specific battery chemistry and testing conditions.
Environmental Considerations of ETFEC
While fluorinated compounds like ETFEC offer significant safety advantages in industrial applications, their potential environmental impact requires careful consideration.
Research on Degradation Pathways and Byproducts
Specific research detailing the environmental degradation pathways and the resulting byproducts of Ethyl 2,2,2-trifluoroethyl carbonate is limited. General knowledge about fluorinated organic compounds suggests that the carbon-fluorine bond is exceptionally strong, making them potentially persistent in the environment. For some fluorinated compounds, hydrolysis can be a degradation pathway. In the case of ETFEC, hydrolysis would be expected to produce 2,2,2-trifluoroethanol (B45653) and carbon dioxide. However, the conditions under which this occurs in the environment and the rate of degradation are not well-documented. The ultimate fate of the trifluoroethanol fragment in the environment is also a key area for further study.
Ecological Impact and Sustainability Assessments
Comprehensive ecological impact and sustainability assessments specifically for ETFEC are not widely available in published literature. The primary concern for many fluorinated compounds is their potential for persistence and bioaccumulation. Given the stability of the C-F bond, there is a possibility that ETFEC and its degradation products could have long environmental residence times. Further research is necessary to understand the ecotoxicity of ETFEC and its potential byproducts to various organisms and ecosystems. Life cycle assessments would be beneficial in providing a holistic view of the environmental footprint of ETFEC, from its synthesis to its disposal or recycling at the end of a battery's life.
Future Research Directions and Potential Applications of Ethyl 2,2,2 Trifluoroethyl Carbonate
Synergistic Effects in Multi-Component Electrolyte Formulations
Future research will likely focus on the synergistic interplay between ETFEC and other standard electrolyte components to enhance battery performance. As a co-solvent, ETFEC's primary role is to improve stability, particularly in high-voltage applications. The trifluoroethyl group in ETFEC reduces the solvent's solvating power compared to non-fluorinated analogues, which helps minimize decomposition at high voltages.
The central mechanism of action involves the formation of a stable and robust solid electrolyte interphase (SEI) on the electrode surfaces. Research on analogous fluorinated carbonates demonstrates that when blended with conventional solvents like ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC), they can synergistically create a protective SEI on both the anode and the cathode. rsc.orgresearchgate.net This dual-surface protection is critical for suppressing parasitic reactions, such as lithium dendrite growth and electrolyte decomposition, which are major obstacles in high-energy-density batteries. researchgate.net
Studies on similar fluorinated carbonates provide a blueprint for future ETFEC research. For instance, the combination of bis(2,2,2-trifluoroethyl) carbonate (TFEC) with EC and EMC has been shown to yield superior electrochemical performance compared to standard electrolytes. rsc.org A key research goal will be to identify the optimal ratios of ETFEC to conventional carbonate solvents to maximize these synergistic benefits, balancing enhanced stability with ionic conductivity.
Table 1: Performance of Fluorinated Carbonate Electrolytes in Lithium-Ion Batteries This table presents data from studies on compounds structurally similar to ETFEC, indicating potential research benchmarks.
Integration of ETFEC in Advanced Battery Chemistries (e.g., Solid-State, Lithium-Metal)
The integration of ETFEC into advanced battery systems, particularly those employing lithium-metal anodes, represents a significant research frontier. The formation of a stable, fluorine-rich SEI is crucial for suppressing the growth of lithium dendrites, a primary failure mechanism in lithium-metal batteries. researchgate.net Future studies are expected to investigate how ETFEC can be used to engineer the SEI on lithium metal, creating a dense and uniform protective layer that enables stable and reversible lithium plating and stripping. researchgate.net
While the application of ETFEC in liquid electrolytes for lithium-metal batteries is a clear path forward, its role in solid-state batteries is an area ripe for exploration. Research could focus on using ETFEC as a liquid or gel plasticizer in composite polymer electrolytes or as an interfacial modifier between a solid electrolyte and the electrodes. Its high oxidative stability could help mitigate interfacial degradation at the high-voltage cathode, a common challenge in solid-state systems. The ability of fluorinated compounds to form stable interfaces could prove vital in ensuring efficient ion transport across the solid-solid boundary of the electrode and solid electrolyte.
Optimization of ETFEC for Specific High-Performance Battery Requirements
Optimizing electrolyte formulations containing ETFEC is critical for meeting the demands of high-performance applications, such as high-voltage operation and functionality across wide temperature ranges. ETFEC exhibits high oxidation stability, making it compatible with next-generation high-voltage cathodes like high-nickel NCM (LiNiₓCoᵧMnzO₂) materials. researchgate.net
However, research on the related compound TFEC has shown that the concentration of the fluorinated co-solvent must be carefully controlled. rsc.org While beneficial at certain concentrations, an excessively high content (e.g., beyond 90 vol%) can lead to increased cell resistance and a rapid decline in capacity. rsc.org This suggests a trade-off between stability and kinetics. Therefore, a key research direction is to systematically study the effect of ETFEC concentration on various performance metrics, including:
High-Voltage Cycling: Determining the optimal ETFEC content to maximize capacity retention and Coulombic efficiency with 5V-class cathodes.
Rate Capability: Investigating how different concentrations of ETFEC affect the electrolyte's viscosity and ionic conductivity, which directly impact the battery's ability to charge and discharge quickly.
Low-Temperature Performance: Evaluating how ETFEC influences the freezing point and ion transport properties of the electrolyte at sub-zero temperatures.
Fine-tuning the degree of fluorination in electrolyte solvents is an emerging strategy, with some studies suggesting that partially fluorinated carbonates may offer a better balance of properties than their heavily fluorinated counterparts. osti.gov This principle could guide the optimization of ETFEC-based systems, potentially by combining it with other mono- or di-fluorinated solvents to achieve tailored performance.
Advancements in Sustainable Production and Lifecycle Management of ETFEC
As ETFEC and other fluorinated compounds become more prevalent in battery technology, developing sustainable manufacturing processes and understanding their environmental lifecycle are crucial. Traditional synthesis routes for fluorinated carbonates often rely on reagents like ethyl chloroformate. chemicalbook.com
A promising avenue for future research is the synthesis of fluorinated dialkyl carbonates directly from carbon dioxide (CO₂). researchgate.net This approach aligns with green chemistry principles by utilizing a greenhouse gas as a C1 feedstock. rsc.org Research into CO₂-based synthesis for compounds like bis(2,2,2-trifluoroethyl) carbonate has demonstrated the feasibility of this environmentally friendly method, which avoids the use of hazardous phosgene (B1210022) derivatives. researchgate.netresearchgate.net Adapting these methods for the large-scale, cost-effective production of ETFEC is a critical goal for its commercial viability. chemistryviews.org
Furthermore, the lifecycle management of ETFEC-containing electrolytes remains an unaddressed research area. Future work must focus on:
Degradation Pathways: Understanding the chemical and electrochemical degradation products of ETFEC during long-term battery operation.
Recyclability: Developing methods to recover and recycle fluorinated solvents and lithium salts from spent batteries to create a closed-loop system.
Environmental Impact: Assessing the toxicity and environmental fate of ETFEC and its byproducts to ensure responsible end-of-life management.
Addressing these sustainability challenges will be essential for the widespread adoption of ETFEC in the next generation of high-performance batteries.
Q & A
Q. What is the role of ethyl 2,2,2-trifluoroethyl carbonate in lithium-ion battery electrolytes, and how does its fluorination influence solvation properties?
this compound is a fluorinated linear carbonate used in weakly solvating electrolytes (WSEs) to enhance high-voltage stability and low-temperature performance. The trifluoroethyl group reduces solvating power compared to non-fluorinated analogs, which minimizes solvent decomposition at high voltages and promotes the formation of fluorine-rich solid-electrolyte interphases (SEIs) on lithium anodes. This fluorination also lowers electrolyte viscosity, improving Li⁺ ion mobility .
Q. What experimental methods are recommended for synthesizing and characterizing this compound?
Synthesis typically involves esterification reactions between 2,2,2-trifluoroethanol and ethyl chloroformate under anhydrous conditions. Characterization should include nuclear magnetic resonance (¹⁹F NMR, ¹H NMR) to confirm purity, gas chromatography-mass spectrometry (GC-MS) for structural validation, and differential scanning calorimetry (DSC) to assess thermal stability. Electrochemical impedance spectroscopy (EIS) can evaluate ionic conductivity in electrolyte formulations .
Q. How does this compound compare to other fluorinated carbonates like bis(2,2,2-trifluoroethyl) carbonate (TFEC) in electrolyte performance?
While both compounds improve high-voltage stability, TFEC (a difluorinated analog) exhibits higher flame-retardant properties due to its bis-trifluoroethyl structure. This compound, however, offers better low-temperature performance (<-25°C) due to its lower viscosity and stronger Li⁺ desolvation capability. Comparative studies should use cyclic voltammetry (CV) to assess oxidation stability and long-term cycling tests (e.g., 700 cycles at 45°C) to evaluate capacity retention .
Advanced Research Questions
Q. What mechanisms underlie the formation of fluorine-rich SEIs when using this compound, and how can they be analyzed?
The trifluoroethyl group decomposes preferentially during initial cycling, forming LiF and polycarbonate species that stabilize the SEI. Techniques like X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) are critical for mapping SEI composition. Computational studies (e.g., density functional theory, DFT) can model decomposition pathways and identify key intermediates .
Q. How can researchers resolve contradictions in electrochemical data when testing fluorinated carbonates in high-voltage cells?
Discrepancies in capacity retention or impedance may arise from variations in solvent purity, salt concentration, or electrode passivation. For example, additives like tris(2,2,2-trifluoroethyl) borate (TTFEB) can reduce interfacial resistance but may increase viscosity. Methodological consistency is essential: control experiments should isolate variables (e.g., additive concentration, cycling protocols), and statistical tools like ANOVA can validate reproducibility .
Q. What computational approaches are effective for studying the solvation dynamics of this compound in Li⁺-ion coordination?
Molecular dynamics (MD) simulations with force fields parameterized for fluorinated solvents can model Li⁺ solvation structures. Pair distribution function (PDF) analysis and radial distribution functions (RDFs) quantify Li⁺-solvent interactions. Hybrid DFT-MD workflows predict solvation free energies and ion-pair dissociation kinetics, which correlate with experimental conductivity measurements .
Q. How does this compound impact the oxidative stability of electrolytes in nickel-rich cathodes (e.g., LiNi₀.₅Co₀.₂Mn₀.₃O₂)?
Fluorination raises the highest occupied molecular orbital (HOMO) level of the solvent, reducing oxidative decomposition at voltages >4.5 V. Accelerated aging tests (e.g., storage at 60°C) combined with in situ Fourier-transform infrared spectroscopy (FTIR) can monitor solvent degradation. Electrolyte formulations should be optimized with lithium hexafluorophosphate (LiPF₆) and fluoroethylene carbonate (FEC) to synergistically enhance cathode stability .
Methodological Guidelines
- Electrolyte Formulation: Use a 1:1 ratio of this compound with cyclic carbonates (e.g., FEC) to balance viscosity and SEI formation .
- Data Validation: Cross-reference electrochemical data with computational models to confirm mechanistic hypotheses .
- Safety Protocols: Handle fluorinated solvents in argon-filled gloveboxes to prevent moisture absorption, which can hydrolyze the carbonate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
